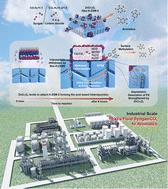A perspective of COx conversion to aromatics
EES Catalysis Pub Date: 2023-06-30 DOI: 10.1039/d3ey00102d
Abstract
The sustainable production of chemicals through COx hydrogenation is a growing area of interest, with thermal catalytic conversion showing the most promise. Selective hydrogenation to high carbon number products (C8+) remains a challenge, and this perspective focuses on recent advancements in heterogeneous catalytic COx hydrogenation to aromatics. Efficient conversion has been achieved using tandem catalysts composed of metal oxides and nano-porous zeolites, particularly H-ZSM-5, which activate COx and dissociate H2 while promoting precise C–C coupling and cyclization. Such behavior facilitated the system towards a simple biological system. However, understanding the reaction mechanisms, including product selectivity and catalyst activity regulation is still a challenge. This perspective reviews recent progress and integrates quantitative activity descriptors for metal-dependent speciation within the biological metabolic system. H* adsorption energy in the presence of C1 oxygenate intermediates is identified as a speciation-sensitive activity descriptor, while zeolite topologies serve as product selectivity descriptors. These findings establish robust structure–performance relationships and guide the rational design of high-performance COx hydrogenation to aromatic catalysts.
Recommended Literature
- [1] B-TUD-1: a versatile mesoporous catalyst†
- [2] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [3] Plasma profiling-time of flight mass spectrometry: considerations to exploit its analytical performance for materials characterization†
- [4] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [5] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [6] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [7] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†
- [8] Back matter
- [9] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [10] European Analytical Column 17
Journal Name:EES Catalysis
Research Products
-
CAS no.: 14941-53-8
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









